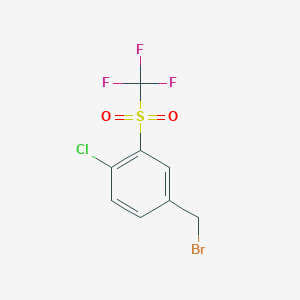
4-(Bromomethyl)-1-chloro-2-((trifluoromethyl)sulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-1-chloro-2-((trifluoromethyl)sulfonyl)benzene is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of bromomethyl, chloro, and trifluoromethylsulfonyl groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-chloro-2-((trifluoromethyl)sulfonyl)benzene typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by chlorination and sulfonylation reactions. The reaction conditions often involve the use of bromine, chlorine, and trifluoromethylsulfonyl chloride under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the production of hazardous by-products. The use of advanced catalysts and reaction monitoring systems ensures efficient and safe production .
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-1-chloro-2-((trifluoromethyl)sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl and chloro groups can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite, stannous chloride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-1-chloro-2-((trifluoromethyl)sulfonyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the development of biochemical probes and inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-1-chloro-2-((trifluoromethyl)sulfonyl)benzene involves its interaction with specific molecular targets. The bromomethyl and chloro groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The trifluoromethylsulfonyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 1-Bromo-4-(trifluoromethoxy)benzene
Uniqueness
4-(Bromomethyl)-1-chloro-2-((trifluoromethyl)sulfonyl)benzene is unique due to the combination of bromomethyl, chloro, and trifluoromethylsulfonyl groups. This combination provides a distinct reactivity profile, making it suitable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C8H5BrClF3O2S |
|---|---|
Peso molecular |
337.54 g/mol |
Nombre IUPAC |
4-(bromomethyl)-1-chloro-2-(trifluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C8H5BrClF3O2S/c9-4-5-1-2-6(10)7(3-5)16(14,15)8(11,12)13/h1-3H,4H2 |
Clave InChI |
MZHBKVIEPLUSKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CBr)S(=O)(=O)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-acetamido-4-methyl-N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]pentanamide](/img/structure/B12846288.png)
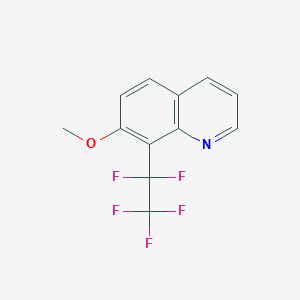
![4-[(4-Chlorobenzylidene)amino]benzonitrile](/img/structure/B12846292.png)
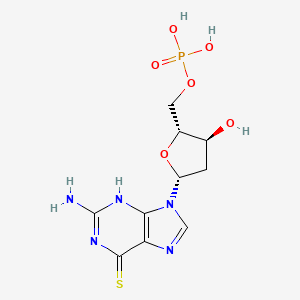
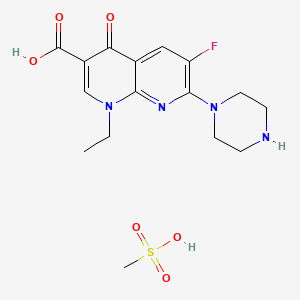
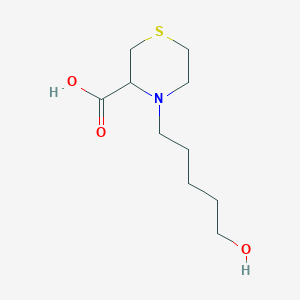


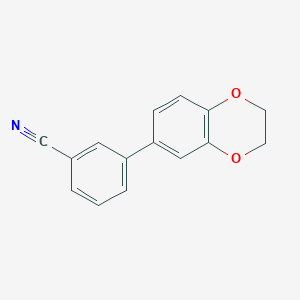


![(2Z)-2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole](/img/structure/B12846359.png)
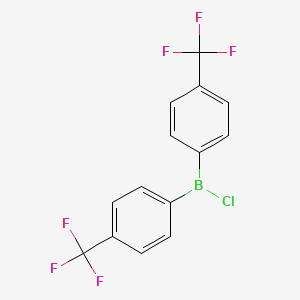
![4,4,4-Trifluoro-1-thiophen-2-yl-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]butane-1,3-dione](/img/structure/B12846373.png)
